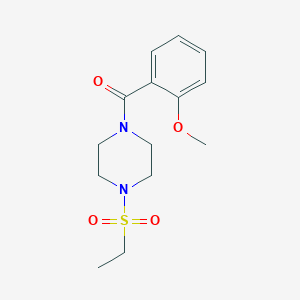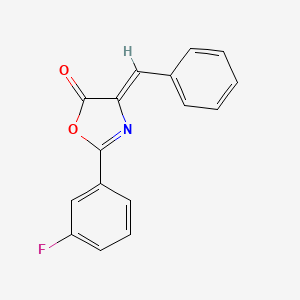
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine, also known as EMBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has also been shown to possess analgesic properties by blocking the transmission of pain signals in the spinal cord. In addition, 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine also modulates the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in animal models of inflammation. 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine also reduces the levels of prostaglandins, which are lipid mediators of inflammation. In addition, 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has some limitations as well. Its mechanism of action is not fully understood, and it may exhibit off-target effects at high concentrations.
Orientations Futures
Several future directions can be pursued in the study of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine. One area of research could focus on elucidating the mechanism of action of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine and identifying its molecular targets. Another area of research could investigate the potential of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine as a therapeutic agent for various inflammatory and cancer-related conditions. Additionally, the development of novel derivatives of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine with improved potency and selectivity could be explored.
Méthodes De Synthèse
The synthesis of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-ethylsulfonylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The purity of the synthesized 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-10-8-15(9-11-16)14(17)12-6-4-5-7-13(12)20-2/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDRWLAYEOPDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5681962.png)
![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![2-{2-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5681982.png)

![N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5681984.png)
![(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine](/img/structure/B5681991.png)
![(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid](/img/structure/B5681992.png)

![rel-(4aS,8aS)-2-[6-(dimethylamino)-2-pyrazinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5682008.png)
![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)

![1-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5682044.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)